4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro group, a hydroxy-indene moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as 2-bromo-1-phenylethanone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via reduction reactions, often using reagents like sodium borohydride.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indene derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine
Medicinally, 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide
- 4-fluoro-N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbenzenesulfonamide is unique due to the presence of the indene moiety, which can impart different chemical and biological properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-12-8-15(6-7-16(12)18)23(21,22)19-11-17(20)9-13-4-2-3-5-14(13)10-17/h2-8,19-20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILVGLMFBFKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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